Methyl 4-aminothiane-4-carboxylate
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Overview
Description
Methyl 4-aminothiane-4-carboxylate is an organic compound with the molecular formula C7H13NO2S It is a derivative of thiane, a six-membered sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-aminothiane-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of thiane-4-carboxylic acid with methylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with methylamine to yield the desired product.
Another method involves the cyclization of a suitable precursor, such as 4-aminobutyric acid, with sulfur and methanol under acidic conditions. This method provides a straightforward route to the target compound with good yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like crystallization and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminothiane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: N-substituted derivatives.
Scientific Research Applications
Methyl 4-aminothiane-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving sulfur-containing heterocycles.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-aminothiane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the thiane ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Methyl 4-aminothiane-4-carboxylate can be compared with other similar compounds, such as:
Methyl 4-aminotetrahydrothiopyran-4-carboxylate: This compound has a similar structure but differs in the saturation of the thiane ring.
Methyl 4-aminothiophene-4-carboxylate: This compound contains a thiophene ring instead of a thiane ring, leading to different electronic properties and reactivity.
The uniqueness of this compound lies in its specific ring structure and the presence of both an amino group and an ester moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-aminothiane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-10-6(9)7(8)2-4-11-5-3-7/h2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWFTFBRRIOPBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCSCC1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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